

Crystal structure of 1-(Benzyloxy)-4-iodobenzene

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Compound of Interest

Compound Name: 1-(Benzyloxy)-4-iodobenzene

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An In-Depth Technical Guide to the Predicted Crystal Structure and Intermolecular Interactions of **1-(Benzyloxy)-4-iodobenzene**

Abstract

1-(Benzyloxy)-4-iodobenzene is a versatile halogenated aromatic ether widely utilized as a precursor in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility is intrinsically linked to the reactivity of the carbon-iodine bond and the molecule's overall supramolecular behavior. While a definitive, publicly archived single-crystal X-ray structure for **1-(Benzyloxy)-4-iodobenzene** is not available in the primary crystallographic databases as of this writing, this guide leverages established principles of crystal engineering, quantum chemistry, and extensive data from structurally analogous compounds to construct a predictive model of its solid-state architecture. We will provide a detailed examination of the anticipated molecular conformation, the dominant intermolecular forces—especially the critical role of halogen bonding—and the hierarchical packing motifs that likely govern its crystalline form. This guide is intended for researchers in crystallography, materials science, and drug development, offering a robust framework for understanding and predicting the solid-state properties of this and related compounds.

Introduction: The Significance of 1-(Benzyloxy)-4-iodobenzene

1-(Benzyloxy)-4-iodobenzene, with the molecular formula $C_{13}H_{11}IO$, serves as a key building block in synthetic chemistry.^{[1][2]} The presence of the iodo-substituent makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of the benzyloxyphenyl moiety into more complex molecular frameworks.

Beyond its covalent reactivity, the molecule possesses distinct features that are pivotal for supramolecular assembly and crystal engineering:

- **A Strong Halogen Bond Donor:** The iodine atom, due to the electron-withdrawing nature of the phenyl ring, features a region of positive electrostatic potential known as a σ -hole, making it a highly directional and effective halogen bond (XB) donor.^{[3][4]}
- **Hydrogen Bond Acceptors:** The ether oxygen atom acts as a primary Lewis base, capable of accepting hydrogen bonds and, importantly, halogen bonds.
- **Aromatic Systems:** Two phenyl rings provide platforms for π - π stacking and C-H $\cdots\pi$ interactions, which contribute significantly to the overall lattice energy and packing efficiency.^{[5][6]}

Understanding how these features translate into a specific three-dimensional crystal lattice is paramount for controlling solid-state properties such as solubility, stability, morphology, and bioavailability in pharmaceutical contexts.

Predicted Crystallographic and Structural Properties

Based on analysis of closely related structures, such as 4-iodoanisole, 1-bromo-4-iodobenzene, and other benzyloxy derivatives, we can predict the key structural parameters for **1-(Benzyloxy)-4-iodobenzene**.^{[7][8][9]} The molecule is expected to crystallize in a common centrosymmetric space group, such as $P2_1/c$ or $P-1$, which efficiently accommodates molecules lacking inherent high symmetry.

Table 1: Predicted Crystallographic Data for 1-(Benzyloxy)-4-iodobenzene

Parameter	Predicted Value / Characteristic	Rationale & Commentary
Chemical Formula	C ₁₃ H ₁₁ IO	
Formula Weight	310.13 g/mol	[1]
Crystal System	Monoclinic or Triclinic	Common for molecules of this type to achieve dense packing.
Space Group	P2 ₁ /c or P-1	Centrosymmetric space groups are highly probable.
Z (Molecules/Unit Cell)	2 or 4	Consistent with typical packing for the predicted space groups.
Molecular Conformation	Non-planar	Steric hindrance and electronic effects will likely induce a significant dihedral angle between the two phenyl rings. The C-O-C-C torsion angle of the ether linkage is expected to be in a low-energy, anti-periplanar conformation.[10] [11]

The Supramolecular Synthons: Decoding Intermolecular Interactions

The crystal packing of **1-(Benzyloxy)-4-iodobenzene** will be a delicate balance of several non-covalent interactions. The hierarchy and directionality of these forces dictate the final solid-state architecture.

The Dominant Interaction: Type-II Halogen Bonding (C–I⋯O)

The most significant and structure-directing interaction is predicted to be a halogen bond between the iodine atom of one molecule and the ether oxygen of a neighbor.[12]

- Mechanism: The iodine atom's σ -hole, located along the extension of the C-I covalent bond, is electropositive and interacts favorably with the lone pair of electrons on the nucleophilic ether oxygen.^[3] This interaction is highly directional, with the C-I...O angle approaching linearity ($\approx 180^\circ$).
- Structural Implication: This robust and directional interaction is expected to form primary one-dimensional (1D) chains or synthons within the crystal lattice. The I...O distance is anticipated to be significantly shorter than the sum of their van der Waals radii (≈ 3.50 Å), likely falling in the range of 2.8–3.2 Å, indicating a strong interaction.^[12]

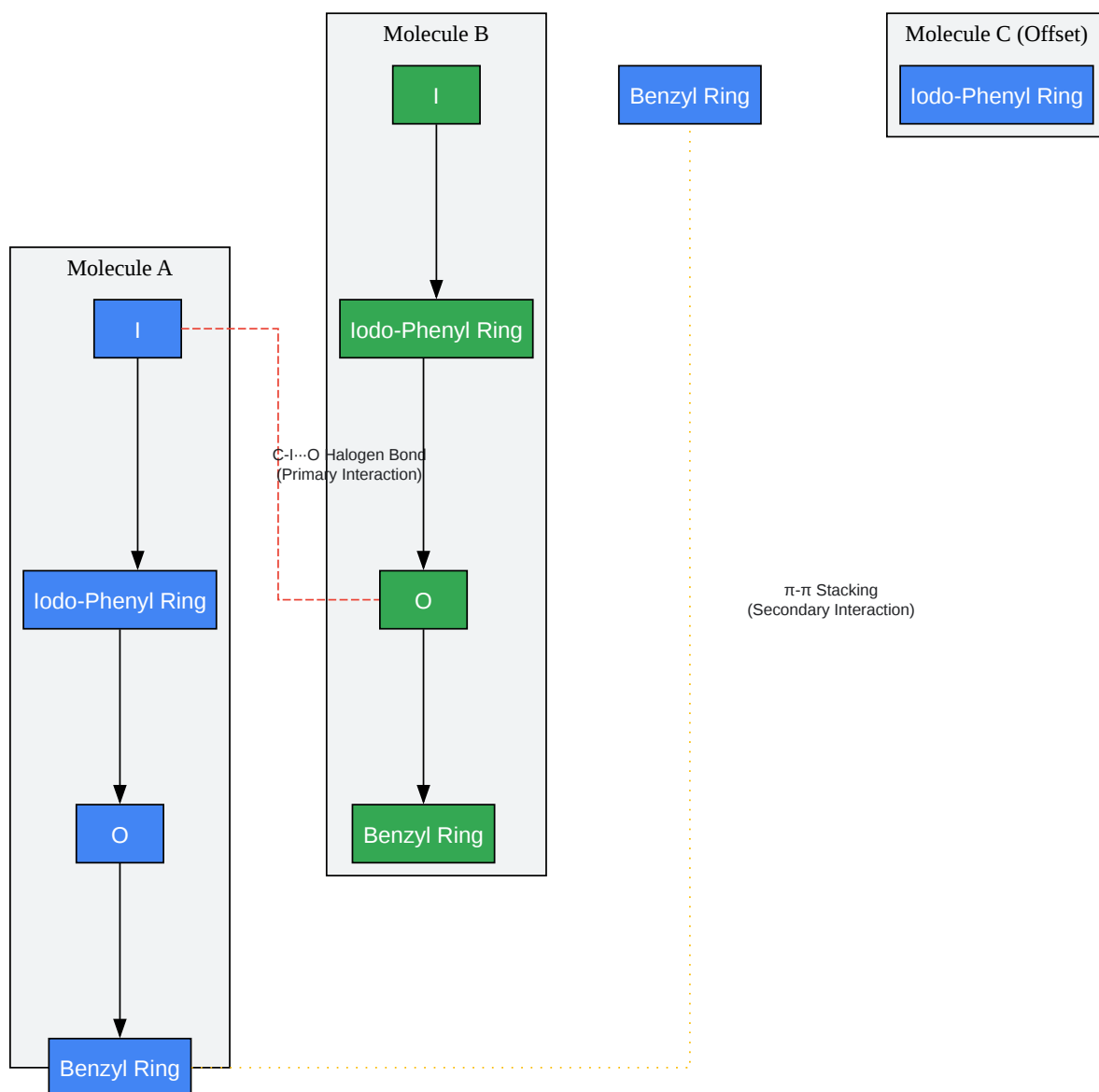
Secondary Stabilizing Forces

While halogen bonding provides the primary structural framework, the final packing is consolidated by a network of weaker, less directional interactions.

- π - π Stacking: The aromatic rings of adjacent molecules, likely arranged in an offset or parallel-displaced manner, will engage in π - π stacking to maximize electrostatic and dispersive attractions.^{[5][6]} These interactions are crucial for assembling the 1D halogen-bonded chains into a stable 3D architecture.
- Weak Hydrogen Bonds (C-H...O/C-H... π): Aromatic and methylene (CH₂) hydrogen atoms can act as weak donors to engage with ether oxygen atoms (C-H...O) or the face of the π -systems (C-H... π) of neighboring molecules.^{[7][13]} Though individually weak, the cumulative effect of these interactions provides significant stabilization to the overall crystal structure.

Diagram 1: Predicted Intermolecular Interactions

This diagram illustrates the primary C-I...O halogen bond forming a chain, with secondary π - π stacking interactions linking the chains.



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Caption: Predicted supramolecular assembly of **1-(Benzyloxy)-4-iodobenzene**.

Experimental Workflow: Single-Crystal X-ray Diffraction

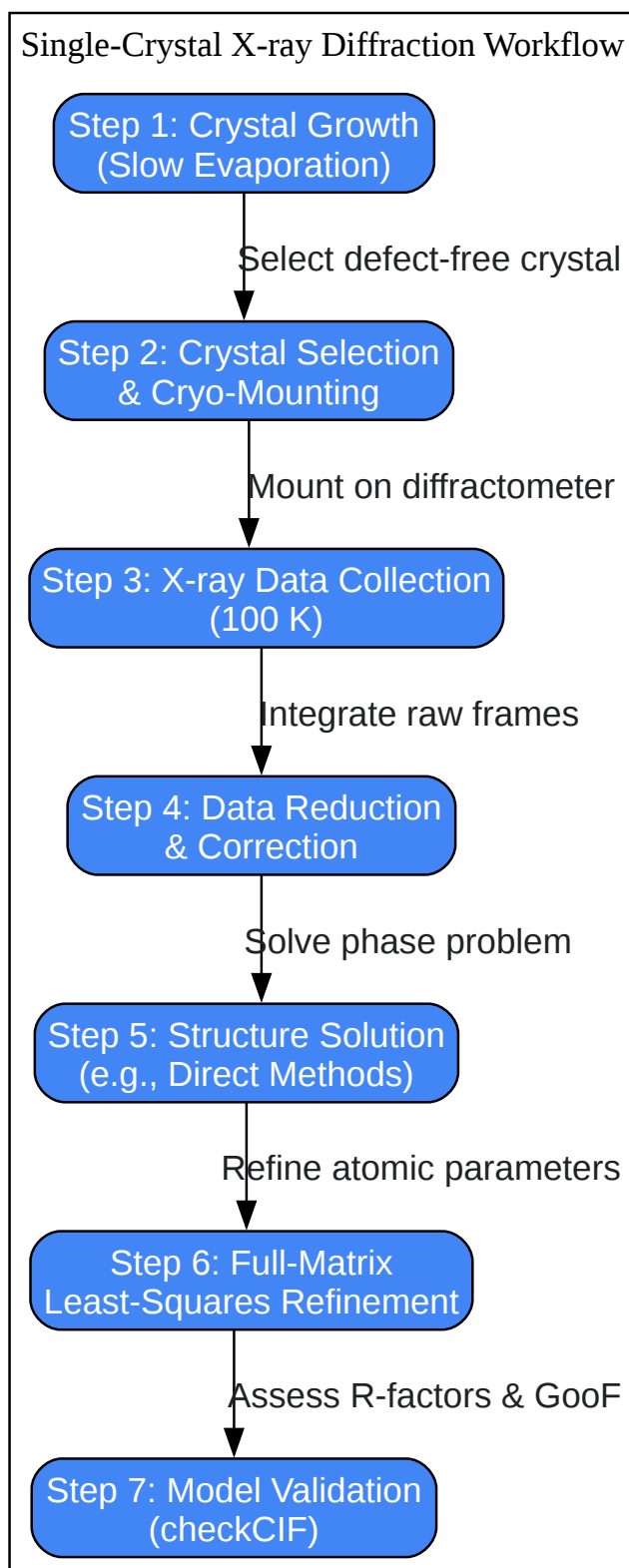
The definitive determination of the crystal structure of **1-(Benzyloxy)-4-iodobenzene** requires a single-crystal X-ray diffraction (SC-XRD) experiment. The protocol described below is a self-validating system designed to yield high-quality, publishable crystallographic data.

Protocol 1: From Synthesis to Structure

- Crystal Growth (The Critical First Step):
 - Objective: To grow a single crystal of suitable size (0.1-0.3 mm) and quality (free of defects).
 - Methodology: Slow evaporation is the most common and effective technique. i. Dissolve the purified compound (commercially available, $\geq 98\%$ purity) in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to achieve near-saturation.^[2] ii. Filter the solution through a syringe filter (0.22 μm) into a clean, small vial. iii. Cover the vial with a cap containing a few pinholes to allow for slow, controlled evaporation over several days at a constant temperature.
 - Causality: Slow solvent evaporation prevents rapid precipitation, which leads to polycrystalline powder or poorly ordered crystals. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.
- Crystal Selection and Mounting:
 - Objective: To select an ideal crystal and mount it for data collection.
 - Methodology: i. Under a polarizing microscope, identify a crystal with sharp edges, uniform extinction, and no visible cracks or satellite growths. ii. Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop. iii. Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preserving its integrity and minimizing thermal vibrations during data collection. iv. Transfer the frozen crystal under a cold nitrogen stream (typically 100 K) to the goniometer head of the diffractometer.

- Data Collection:
 - Objective: To measure the intensities and positions of a complete set of diffraction spots.
 - Methodology: i. Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a sensitive detector (e.g., CMOS or CCD). ii. Perform an initial unit cell determination from a few frames to confirm crystal quality and obtain preliminary lattice parameters. iii. Execute a full data collection strategy, typically involving multiple scans (e.g., ω and ϕ scans) to cover the entire Ewald sphere, ensuring high completeness and redundancy of the data.
- Structure Solution and Refinement:
 - Objective: To determine the atomic positions and refine the structural model against the collected data.
 - Methodology: i. Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their intensities. Apply corrections for Lorentz factor, polarization, and absorption. ii. Structure Solution: Use software packages (e.g., SHELXT, Olex2) to solve the phase problem using direct methods or Patterson analysis. This yields an initial electron density map and a preliminary molecular model. iii. Structure Refinement: Refine the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and site occupancy factors against the experimental data using full-matrix least-squares minimization. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. iv. Validation: The quality of the final model is assessed by the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be flat and featureless. The final structure is validated using tools like PLATON or checkCIF.

Diagram 2: Experimental Workflow for SC-XRD



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Caption: Standard workflow for crystal structure determination.

Conclusion

While awaiting experimental confirmation, this guide presents a scientifically grounded prediction of the crystal structure of **1-(Benzyloxy)-4-iodobenzene**. The architecture is anticipated to be dominated by strong and directional C-I...O halogen bonds, which organize the molecules into one-dimensional chains. These primary synthons are further assembled into a dense, three-dimensional solid through a combination of π - π stacking and weak C-H-mediated hydrogen bonds. The provided experimental workflow outlines a rigorous and validated protocol for obtaining a definitive crystal structure, which would provide invaluable data for advancing the fields of crystal engineering, drug design, and materials science.

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